Antibacterial agent 132

Antifungal Candida parapsilosis MIC90

Antibacterial agent 132, also designated as compound 4j, is a synthetic quinoline-thiazole derivative with the molecular formula C20H14ClFN4OS (MW: 412.87 g/mol) and CAS number 3026790-18-8. It was developed as part of a series of novel quinoline derivatives endowed with the pharmacophore moiety of fluoroquinolones, designed for antimicrobial applications.

Molecular Formula C20H14ClFN4OS
Molecular Weight 412.9 g/mol
Cat. No. B15567176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 132
Molecular FormulaC20H14ClFN4OS
Molecular Weight412.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H14ClFN4OS/c1-27-16-5-6-17-13(9-16)7-14(19(21)24-17)10-23-26-20-25-18(11-28-20)12-3-2-4-15(22)8-12/h2-11H,1H3,(H,25,26)/b23-10+
InChIKeyKASLBKQRDKRTMK-AUEPDCJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 132 (Compound 4j) Procurement Guide: Quinoline-Thiazole Antifungal for Specialized C. parapsilosis Research


Antibacterial agent 132, also designated as compound 4j, is a synthetic quinoline-thiazole derivative with the molecular formula C20H14ClFN4OS (MW: 412.87 g/mol) and CAS number 3026790-18-8 . It was developed as part of a series of novel quinoline derivatives endowed with the pharmacophore moiety of fluoroquinolones, designed for antimicrobial applications [1]. This compound is primarily characterized by its selective anticandidal activity against Candida parapsilosis (ATCC 22019), with a reported MIC90 of <0.06 μg/mL, and its moderate cytotoxicity (IC50 = 10.00 ± 0.39 μM) against the NIH/3T3 healthy cell line [1].

Why Antibacterial Agent 132 Cannot Be Substituted with Generic Quinoline-Thiazole Analogs


The quinoline-thiazole scaffold exhibits highly variable biological activity that is exquisitely sensitive to specific substituent patterns. In the series of 14 compounds (4a–4n), minor structural modifications—such as the presence and position of a fluorine atom, or the replacement of a phenyl ring with a naphthalene moiety—drastically alter potency, selectivity, and safety profiles [1]. For instance, while compound 4m (naphthalen-1-yl substitution) is the most broadly potent antifungal, it lacks the unique species selectivity of 4j, which is specifically potent against C. parapsilosis but inactive against C. albicans and C. glabrata [1]. Similarly, cytotoxicity varies over three orders of magnitude within the series (IC50 from 1.26 μM to >1000 μM), and aromatase inhibition—a key off-target liability—is not uniformly present [1]. Therefore, substituting Antibacterial Agent 132 with a structurally similar analog risks compromising the intended experimental outcome, whether that outcome is species-selective inhibition, mechanistic studies of lanosterol 14α-demethylase (LMD), or assessment of off-target aromatase effects.

Antibacterial Agent 132 (Compound 4j): Quantitative Differentiation from Structural Analogs


Superior and Selective Potency Against C. parapsilosis Compared to Broad-Spectrum Analogs

Antibacterial agent 132 (4j) demonstrates a uniquely selective antifungal profile. Against C. parapsilosis (ATCC 22019), its MIC90 is <0.06 μg/mL, which is at least 4-fold more potent than the broad-spectrum analog 4m (MIC90 = 0.24 μg/mL) and is comparable to the reference drug ketoconazole (MIC90 < 0.06 μg/mL) [1]. Crucially, 4j is inactive against C. albicans (ATCC 24433) and C. glabrata (ATCC 90030), whereas 4m is active against all tested Candida species [1]. This species selectivity is a defined characteristic, with the study noting that 'compound 4j was identified as a selective molecule for this species' [1].

Antifungal Candida parapsilosis MIC90 Selectivity Quinoline-Thiazole

Intermediate Cytotoxicity Profile Offers a Balanced Safety Window

In a direct comparison of 14 analogs, Antibacterial agent 132 (4j) exhibits an IC50 of 10.00 ± 0.39 μM against the NIH/3T3 healthy cell line [1]. This places it in an intermediate cytotoxicity tier. It is significantly less cytotoxic than the most potent antifungal analog, 4m (IC50 = 34.51 ± 0.88 μM), but also significantly less toxic than the highly cytotoxic compound 4d (IC50 = 1.26 ± 0.033 μM) [1]. Notably, compounds 4e, 4f, 4l, and 4n are essentially non-cytotoxic (IC50 > 1000 μM), representing a distinct safety class [1].

Cytotoxicity NIH/3T3 Selectivity Index Safety

Measurable Off-Target Aromatase Inhibition with IC50 of 0.047 μM

A key differentiator within this series is the variable inhibition of human aromatase (HA), a potential source of endocrine side effects. Antibacterial agent 132 (4j) inhibits aromatase with an IC50 of 0.047 ± 0.001 μM, which is within ~2-fold of the potency of the clinical aromatase inhibitor letrozole (IC50 = 0.026 ± 0.001 μM) [1]. In contrast, the most potent antifungal analog, compound 4m, did not show any aromatase inhibition activity [1]. Other active compounds, 4i and 4k, showed slightly more potent inhibition (0.033 and 0.038 μM, respectively) [1].

Aromatase Inhibition Off-Target Effects Drug-Drug Interaction Endocrine

Mechanistic Differentiation: LMD Inhibition Confirmed via Ergosterol Quantification

Mechanistic studies using LC-MS/MS quantification of ergosterol confirmed that Antibacterial agent 132 (4j) exerts its antifungal activity via inhibition of lanosterol 14α-demethylase (LMD), leading to a blockade in ergosterol biosynthesis [1]. This mechanism is shared by the reference drug fluconazole. However, within the same compound series, analogs 4e, 4i, and 4k did not decrease ergosterol production, indicating their antifungal activity occurs via an alternative, undefined mechanism [1]. Therefore, 4j can be confidently used as a tool compound to probe LMD-dependent pathways, whereas the use of 4e, 4i, or 4k would be inappropriate for such studies.

Mechanism of Action Lanosterol 14α-demethylase Ergosterol Antifungal

Physicochemical Profile: Compliance with Lipinski's Rule of Five

A computational assessment of physicochemical properties indicates that Antibacterial agent 132 (4j) complies with Lipinski's Rule of Five, with zero violations [1]. Key parameters include a molecular weight of 412.87 g/mol, 1 hydrogen bond donor (HBD), 5 hydrogen bond acceptors (HBA), a calculated LogP of 4.54, and a topological polar surface area (TPSA) of 87.64 Ų [1]. In comparison, the most potent analog, compound 4m, also has zero violations but possesses a higher molecular weight (444.94 g/mol) and a higher LogP (5.44), which may influence its solubility and permeability [1].

Drug-likeness Lipinski's Rule of Five ADME Physicochemical Properties

High-Impact Research Scenarios for Antibacterial Agent 132 (Compound 4j) Based on Comparative Evidence


C. parapsilosis-Specific Pathogenesis Studies in Mixed Microbial Communities

Given its selective potency against C. parapsilosis (MIC90 <0.06 μg/mL) and inactivity against C. albicans and C. glabrata [1], Antibacterial Agent 132 is an ideal tool for studying C. parapsilosis behavior in polymicrobial biofilms or co-culture models. Its use allows for selective suppression of C. parapsilosis without confounding effects on other common Candida species, enabling precise interrogation of species-specific virulence factors and interspecies interactions.

Mechanistic Studies of Lanosterol 14α-Demethylase (LMD) Inhibition and Ergosterol Depletion

Unlike several close structural analogs (e.g., 4e, 4i, 4k), Antibacterial Agent 132 has been experimentally validated to inhibit LMD and block ergosterol biosynthesis [1]. This makes it a suitable chemical probe for investigating the downstream cellular consequences of ergosterol depletion, membrane integrity disruption, and the activation of compensatory stress pathways in fungi. It should be prioritized over analogs with undefined or alternative mechanisms for such focused studies.

Investigating the Interplay Between Antifungal Activity and Aromatase Inhibition

With a well-defined IC50 of 0.047 μM against human aromatase [1], Antibacterial Agent 132 serves as a valuable comparator in studies examining the off-target endocrine effects of antifungal agents. Researchers can use it to assess the contribution of aromatase inhibition to observed phenotypes in cell-based or in vivo models, particularly when contrasted with analogs that lack this activity (e.g., 4m) or that exhibit different potency (e.g., 4i, 4k).

Structure-Activity Relationship (SAR) Studies Focusing on Selective Antifungal Activity

The unique profile of Antibacterial Agent 132—featuring a meta-fluorophenyl substituent that confers species selectivity [1]—provides a critical data point for SAR analysis. Its intermediate cytotoxicity (IC50 = 10.00 μM) and specific aromatase inhibition level differentiate it from both highly cytotoxic (e.g., 4d) and ultra-safe (e.g., 4e, 4f, 4l) analogs. It is an essential reference compound for medicinal chemistry efforts aimed at optimizing the selectivity and safety margins of quinoline-thiazole antifungals.

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